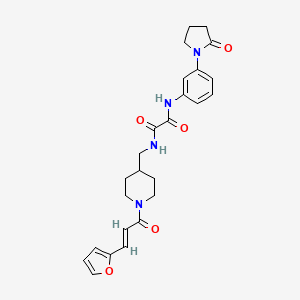![molecular formula C24H22N4O3S B2984397 1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848213-87-6](/img/structure/B2984397.png)
1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has an imidazo[4,5-b]quinoxaline core, which is a type of heterocyclic compound. This core is substituted with a (4-methoxyphenyl)sulfonyl group and a 4-methylbenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[4,5-b]quinoxaline core, followed by the introduction of the (4-methoxyphenyl)sulfonyl and 4-methylbenzyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[4,5-b]quinoxaline core suggests that the compound may have aromatic properties, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions, while the imidazo[4,5-b]quinoxaline core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility, while the imidazo[4,5-b]quinoxaline core might influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is involved in various chemical syntheses and applications, highlighting its versatility in the field of organic chemistry. A study illustrates the synthesis of imidazo[1,2-a]quinoxalines through the Groebke three-component reaction (3CR), indicating its potential in creating compounds with radical-scavenging abilities. This process has been evaluated for producing compounds capable of scavenging radicals and inhibiting DNA oxidation, showcasing the antioxidant potential of derivatives of this chemical structure (Xi & Liu, 2015).
Pharmacological Potential
The compound's derivatives have been explored for their pharmacological potential, including as anticancer agents. A novel series of thiophenes, which could be structurally related to the quinoxaline derivatives, demonstrated cytotoxic activities against human breast cancer cell lines, emphasizing the potential of such compounds in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Antioxidant and DNA Protection
Compounds structurally related to this compound have shown significant antioxidant properties. Specifically, derivatives with ferrocenyl groups attached to the imidazo[1,2-a]pyridine or quinoline scaffold have demonstrated effective antioxidative effects, including the ability to scavenge various radicals and protect DNA from oxidation. This points towards potential applications in developing therapeutic agents aimed at combating oxidative stress (Xi & Liu, 2015).
Antibacterial Applications
The antibacterial potential of quinoxaline derivatives has also been explored. One study reported the synthesis of quinoxaline sulfonamides with demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests the utility of such compounds in developing new antibacterial agents, potentially offering a novel approach to combat bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-7-9-18(10-8-17)15-27-16-28(32(29,30)20-13-11-19(31-2)12-14-20)24-23(27)25-21-5-3-4-6-22(21)26-24/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIIMOHHNFTXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)


![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)
![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)


![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)



